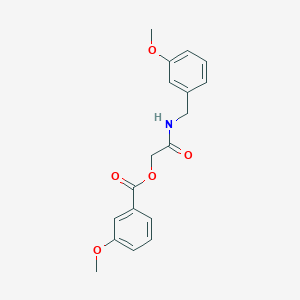

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methoxybenzoate

Description

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methoxybenzoate is an organic compound that features both ester and amide functional groups It is derived from 3-methoxybenzoic acid and 3-methoxybenzylamine

Properties

IUPAC Name |

[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-22-15-7-3-5-13(9-15)11-19-17(20)12-24-18(21)14-6-4-8-16(10-14)23-2/h3-10H,11-12H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVPNUBQGJEKHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methoxybenzoate typically involves the following steps:

Esterification: 3-Methoxybenzoic acid is reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 3-methoxybenzoate.

Amidation: Ethyl 3-methoxybenzoate is then reacted with 3-methoxybenzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the ester can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium methoxide (NaOMe) or other strong nucleophiles.

Major Products

Oxidation: 3-Methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: 3-Methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methoxybenzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and inhibition due to its amide and ester functionalities.

Medicine: Investigated for its potential as a drug candidate, particularly in the field of anti-inflammatory and analgesic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methoxybenzoate involves its interaction with biological targets through its amide and ester groups. These functional groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-Methoxybenzoic acid: A precursor in the synthesis of the compound.

3-Methoxybenzylamine: Another precursor used in the synthesis.

3-Methoxybenzaldehyde: A potential oxidation product.

Uniqueness

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methoxybenzoate is unique due to its dual functionality as both an ester and an amide. This allows it to participate in a wider range of chemical reactions and interactions compared to its precursors and similar compounds. Its structure also provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Biological Activity

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3-methoxybenzoate is an organic compound characterized by its dual functionality as both an ester and an amide. This unique structure enables it to engage in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of methoxy groups contributes to its lipophilicity, potentially enhancing its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The amide and ester functionalities allow for the formation of hydrogen bonds, which can inhibit enzyme activity or alter receptor functions. This mechanism is crucial in understanding its potential therapeutic applications.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties. For instance, studies have shown that certain derivatives can inhibit lipoxygenases (LOXs), enzymes involved in the inflammatory response. Inhibition of LOXs can lead to reduced production of pro-inflammatory mediators such as leukotrienes .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes linked to various diseases. For example, it may interact with human lipoxygenases, which play a role in inflammation and cancer progression. The structure-activity relationship (SAR) studies suggest that modifications to the compound could enhance its potency against these targets .

Study on Lipoxygenase Inhibition

A notable study focused on the inhibition of platelet-type 12-lipoxygenase (12-LOX) by similar compounds. The results demonstrated that certain analogs displayed nanomolar potency against 12-LOX, highlighting the potential for developing new anti-inflammatory drugs based on this scaffold .

Evaluation of Antiviral Activity

Another area of investigation involves the antiviral properties of related compounds. High-throughput screening identified several derivatives that effectively inhibited biofilm formation in uropathogenic Escherichia coli, suggesting a potential role in combating bacterial infections .

Research Applications

The versatility of this compound extends beyond anti-inflammatory effects:

- Medicinal Chemistry : Utilized as a lead compound for synthesizing new drug candidates.

- Biological Research : Serves as a tool for studying enzyme interactions and signaling pathways.

- Material Science : Potential applications in developing specialized materials due to its unique chemical properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Methoxybenzoic acid | Structure | Precursor for synthesis |

| 3-Methoxybenzylamine | Structure | Precursor with potential enzyme inhibition |

| 4-Hydroxybenzenesulfonamide | - | Potent against lipoxygenases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.